

# Dregeoside Da1: A Technical Whitepaper on its Physicochemical Properties and Biological Activity

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Compound of Interest		
Compound Name:	Dregeoside Da1	
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## **Abstract**

**Dregeoside Da1**, a naturally occurring polyhydroxypregnane glycoside isolated from the plant Dregea volubilis, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Dregeoside Da1**. It details experimental protocols for its isolation and purification and summarizes its cytotoxic activity against various cancer cell lines. Furthermore, this document presents a putative signaling pathway for its apoptotic mechanism of action, providing a foundation for further investigation into its therapeutic potential.

## **Physicochemical Properties**

**Dregeoside Da1** is a steroid glycoside characterized as a powder in its purified form. Its fundamental chemical and physical properties are summarized below, based on data from peer-reviewed literature and chemical supplier specifications. While comprehensive experimental data for all physical properties are not publicly available, its identity has been confirmed through modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[1].



Property	Value	Source
Molecular Formula	C42H70O15	ChemFaces, Real-Gene Labs, MedChemExpress
Molecular Weight	815.0 g/mol	ChemFaces, Real-Gene Labs, MedChemExpress
CAS Number	98665-65-7	ChemFaces, Real-Gene Labs, MedChemExpress, ChemicalBook
Physical State	Powder	ChemFaces
Purity	≥98%	ChemFaces, Real-Gene Labs
Source	Dregea volubilis	ChemFaces, MedChemExpress
Solubility	DMSO, Pyridine, Methanol, Ethanol	ChemFaces
Melting Point	No data available	ChemicalBook
Boiling Point	No data available	ChemicalBook
Density	No data available	ChemicalBook
Storage	Store at 2-8°C as a powder.  Stock solutions in DMSO can be stored at -20°C for up to two weeks.	ChemFaces

# **Biological Activity: Cytotoxicity**

Recent studies have demonstrated the cytotoxic effects of **Dregeoside Da1** against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a 2023 study are presented below, highlighting its potential as an anti-cancer agent[1].

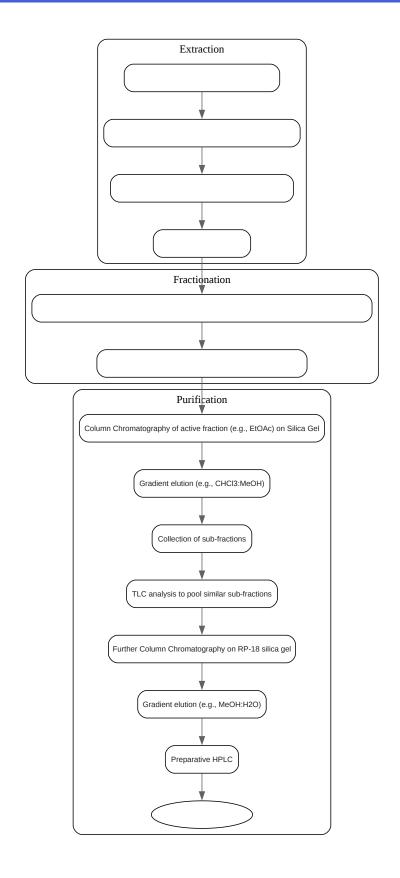


Cell Line	Cancer Type	IC50 (μM)
MB49	Bladder Cancer	4.29 ± 0.31
K562	Chronic Myelogenous Leukemia	10.53 ± 0.72
MKN-7	Stomach Adenocarcinoma	12.88 ± 0.93
HT29	Colorectal Adenocarcinoma	15.34 ± 1.15
A549	Lung Carcinoma	18.76 ± 1.32
MCF-7	Breast Adenocarcinoma	19.45 ± 1.48
MDA-MB-231	Breast Adenocarcinoma	20.17 ± 1.53
HepG2	Hepatocellular Carcinoma	21.05 ± 1.66

# Experimental Protocols Isolation and Purification of Dregeoside Da1

The following is a generalized protocol for the isolation and purification of **Dregeoside Da1** from the leaves of Dregea volubilis, synthesized from methodologies reported in the literature[1][2].





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Figure 1: Experimental workflow for the isolation and purification of **Dregeoside Da1**.



## Methodology Details:

- Extraction: The air-dried and powdered leaves of Dregea volubilis are macerated with methanol at room temperature for an extended period. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
- Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Purification: The biologically active fraction (typically the ethyl acetate or chloroform fraction for pregnane glycosides) is subjected to multiple rounds of column chromatography.
  - Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, for example, a mixture of chloroform and methanol of increasing polarity.
  - Reversed-Phase Chromatography: Sub-fractions containing the compound of interest are further purified on a reversed-phase (RP-18) column with a different solvent system, such as a methanol-water gradient.
  - Preparative HPLC: Final purification is often achieved using preparative High-Performance
     Liquid Chromatography (HPLC) to yield pure **Dregeoside Da1**.
- Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and HR-ESI-MS.

## **Cytotoxicity Assay**

The cytotoxic activity of **Dregeoside Da1** is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

#### Methodology Details:

 Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

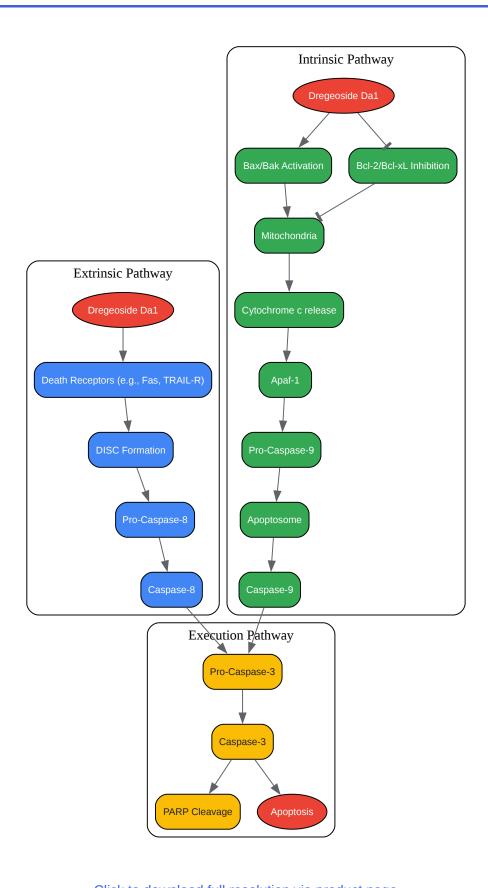


- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of **Dregeoside Da1** (typically dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).
- MTT Assay: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to insoluble formazan crystals.
- Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The percentage of cell viability is calculated relative to untreated control
  cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is
  determined by plotting a dose-response curve.

# **Proposed Signaling Pathway for Cytotoxicity**

While the precise molecular mechanism of **Dregeoside Da1**-induced cytotoxicity is yet to be fully elucidated, studies on related pregnane glycosides suggest that they can induce apoptosis in cancer cells through multiple pathways[3]. The proposed mechanism involves the activation of both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.





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Figure 2: Proposed apoptotic signaling pathway induced by pregnane glycosides like Dregeoside Da1.

#### Pathway Description:

- Extrinsic Pathway: **Dregeoside Da1** may engage with death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC). This complex recruits and activates pro-caspase-8, which in turn activates downstream executioner caspases.
- Intrinsic Pathway: The compound could also act on the mitochondria by upregulating proapoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This
  disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.
   Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.
- Execution Pathway: Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.

## **Conclusion and Future Directions**

**Dregeoside Da1** is a pregnane glycoside with demonstrated cytotoxic activity against a range of cancer cell lines. This technical guide has summarized its known physicochemical properties, provided standardized protocols for its study, and outlined a plausible mechanism for its anti-cancer effects.

#### Future research should focus on:

- Elucidating the precise molecular targets of **Dregeoside Da1**.
- Validating the proposed apoptotic signaling pathways through detailed mechanistic studies, including Western blot analysis of key apoptotic proteins and cell cycle analysis.
- Conducting in vivo studies in animal models to evaluate the efficacy and safety of Dregeoside Da1 as a potential therapeutic agent.



 Exploring structure-activity relationships of Dregeoside Da1 and related pregnane glycosides to optimize their anti-cancer properties.

The information presented herein provides a solid framework for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies from natural products.

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## References

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